Aspyridone A -

Aspyridone A

Catalog Number: EVT-13537643
CAS Number:
Molecular Formula: C19H23NO4
Molecular Weight: 329.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aspyridone A is 2-Pyridone carrying as substituents a branched dimethylhexanoyl group, a hydroxy group and a p-hydroxyphenyl group at C-3, -4 and -5 respectively. Secondary metabolite produced by Aspergillus spp. It has a role as a fungal metabolite. It is a pyridone and a polyketide.
Aspyridone A is a natural product found in Aspergillus nidulans with data available.
Synthesis Analysis

The biosynthesis of Aspyridone A involves a series of enzymatic reactions that utilize polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathways. The genes responsible for its synthesis have been identified within a cryptic gene cluster in Aspergillus nidulans. The pathway begins with the condensation of acetyl-CoA and malonyl-CoA units, leading to the formation of a polyketide backbone. This is followed by tailoring reactions that introduce functional groups, ultimately resulting in the production of Aspyridone A .

Technical details reveal that the expression of specific genes such as apdA, apdC, and apdE leads to the production of Aspyridone A. The apdE gene encodes a cytochrome P450 enzyme, which plays a crucial role in the hydroxylation steps during biosynthesis. Co-expression experiments have shown that manipulating these gene expressions can significantly increase the yield of Aspyridone A and its analogs .

Molecular Structure Analysis

Aspyridone A has a complex molecular structure characterized by the following features:

  • Molecular Formula: C19H23NO4
  • Molecular Weight: 329.39 g/mol
  • Structural Features: It contains a pyridine ring, hydroxyl groups, and an alkyl side chain.

The molecular structure has been elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These analyses confirm the arrangement of substituents on the pyridine ring and provide insights into its stereochemistry .

Chemical Reactions Analysis

Aspyridone A undergoes various chemical reactions that can modify its structure and enhance its biological activity. Key reactions include:

  • Hydroxylation: Catalyzed by cytochrome P450 enzymes, introducing hydroxyl groups at specific positions on the aromatic ring.
  • Dephenylation: Resulting in analogs with altered functional groups.
  • Oxidative transformations: These can lead to derivatives with different biological properties.

These reactions are significant for understanding how modifications to Aspyridone A can influence its pharmacological effects .

Physical and Chemical Properties Analysis

Aspyridone A exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.
  • Stability: It shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for determining suitable conditions for storage, handling, and application in scientific research .

Applications

Aspyridone A has garnered interest for its potential applications in various scientific fields:

  • Pharmaceutical Research: Due to its cytotoxic properties, it is being investigated as a candidate for developing new anticancer therapies.
  • Biochemical Studies: Its unique biosynthetic pathway offers insights into polyketide metabolism and enzyme function within fungi.
  • Natural Product Chemistry: Aspyridone A serves as a model compound for studying structural modifications that could lead to enhanced biological activity.

Research continues to explore its full potential in these areas, aiming to harness its properties for therapeutic developments .

Biosynthetic Pathways and Gene Cluster Architecture

Genomic Organization of the apd Biosynthetic Gene Cluster in Aspergillus nidulans

The apd biosynthetic gene cluster spans approximately 16 kb in the Aspergillus nidulans genome (FGSC A4 strain) and consists of eight core genes: apdA, apdB, apdC, apdD, apdE, apdF, apdG, and the pathway-specific regulator apdR [1] [3]. This cluster exemplifies the typical organization of fungal secondary metabolite gene clusters, where functionally related genes are physically linked and co-regulated. The cluster was initially identified through a genomics-driven approach involving overexpression of the transcription factor apdR, which activated this otherwise silent cluster under laboratory conditions [1] [10].

Table 1: Core Genes of the apd Cluster in A. nidulans

GeneProtein FunctionDomain ArchitectureRole in Biosynthesis
apdAPKS-NRPS hybridHR-PKS + NRPS moduleBackbone assembly
apdCTrans-enoyl reductaseER domainTetraketide reduction
apdECytochrome P450 oxidaseOxidoreductaseOxidative rearrangement
apdRTranscription factorZn(II)₂Cys₆ DNA-bindingCluster regulation
apdBN-hydroxylaseFlavin-bindingN-oxidation (proposed)
apdGDehydrogenaseShort-chain dehydrogenasePost-assembly modification

Functional Annotation of Core Enzymes: apdA (PKS-NRPS Hybrid) and apdC (Trans-Enoyl Reductase)

The hybrid apdA enzyme serves as the central biosynthetic machinery, featuring a highly reducing polyketide synthase (HR-PKS) module fused to a non-ribosomal peptide synthetase (NRPS) module. The HR-PKS domain utilizes malonyl-CoA and acetyl-CoA to construct a linear tetraketide chain (4,6-dimethyl-3-oxooctanoyl-[acp]), which is subsequently transferred to the NRPS module for condensation with L-tyrosine [1] [7]. This dual-function enzyme releases the initial product as preaspyridone A – the first stable intermediate in the pathway [3].

The standalone trans-enoyl reductase apdC complements the HR-PKS module of apdA, which lacks a functional enoyl reductase (ER) domain. Biochemical studies confirm that apdC acts iteratively during polyketide chain elongation, modulating reduction stereochemistry across different catalytic cycles [3] [7]. Heterologous co-expression of apdA and apdC in Saccharomyces cerevisiae and Aspergillus oryzae successfully reconstitutes preaspyridone A biosynthesis, validating their essential partnership [1] [3].

Table 2: Catalytic Domains of ApdA PKS-NRPS Hybrid

ModuleDomainFunctionProduct Modification
HR-PKSKS (β-ketosynthase)Chain elongationLinear tetraketide
HR-PKSAT (acyltransferase)Malonyl-CoA loading-
HR-PKSKR (ketoreductase)β-carbonyl reductionHydroxyl group formation
HR-PKSDH (dehydratase)Water eliminationDouble bond formation
NRPSA (adenylation)L-Tyr activationAmino acid incorporation
NRPSC (condensation)Peptide bond formationTyr-tetraketide coupling
NRPSR (reduction)Chain releaseAldehyde formation

Role of Cytochrome P450 Oxidases (apdE) in Oxidative Rearrangement and Dephenylation

The cytochrome P450 monooxygenase apdE catalyzes the defining structural transformation converting preaspyridone A into aspyridone A. This oxidative rearrangement involves an unprecedented ring expansion of the 2-pyridone core, generating the tricyclic scaffold characteristic of aspyridones [3]. Intriguingly, heterologous expression studies revealed that apdE exhibits broader substrate promiscuity than initially anticipated:

  • Generates aspyridone A via oxidative ring expansion
  • Produces 14-hydroxypreaspyridone A as a shunt product
  • Catalyzes an atypical 5-dephenylation yielding a 2-pyridone derivative [3]

This multifunctionality contrasts with related P450s in other fungal pathways (e.g., tenA in tenellin biosynthesis), highlighting apdE's unique catalytic versatility [1] [3]. Notably, apdE expression significantly enhances flux through the entire pathway – when co-expressed with apdA and apdC, total metabolite yield increases 6.5-fold compared to the apdA-apdC pair alone [3].

Regulatory Mechanisms of the apd Cluster: Transcription Factor apdR and Epigenetic Activation

The Zn(II)₂Cys₆ transcription factor apdR serves as the master regulator of the apd cluster. Ectopic overexpression of apdR under the strong alcA promoter is sufficient to activate the entire cluster in A. nidulans, leading to aspyridone detection [1] [10]. Transcriptome analyses confirm that apdR upregulates six structural genes (apdA, apdB, apdC, apdD, apdE, and apdG), establishing a direct regulatory hierarchy [1].

Beyond pathway-specific regulation, the apd cluster responds to global epigenetic controls:

  • The histone methyltransferase LaeA (a component of the velvet complex) influences chromatin accessibility across secondary metabolite clusters [2] [7]
  • Deletion of laeA reduces apd cluster expression, while overexpression enhances it
  • Subtelomeric positioning (chromosome VI) may contribute to cluster silencing under standard lab conditions [6]

This dual-layered regulation explains the cluster's typical crypticity and provides strategies for activation (e.g., apdR overexpression or epigenetic modulators) [10].

Comparative Analysis with Fungal 2-Pyridone Biosynthetic Pathways

Aspyridone belongs to the structurally diverse 2-pyridone alkaloids, several of which share conserved biosynthetic logic with key divergences:

Table 3: Comparison of 2-Pyridone Biosynthetic Pathways

Pathway (Organism)Backbone EnzymeAmino Acid SubstrateKey OxidaseRegulatory Factor
Aspyridone (A. nidulans)ApdA (HR-PKS-NRPS)L-TyrosineApdE (P450)ApdR (Zn(II)₂Cys₆)
Tenellin (Beauveria bassiana)TenS (HR-PKS-NRPS)L-TyrosineTenA (P450)-
Desmethylbassianin (Beauveria bassiana)DmbS (HR-PKS-NRPS)L-Histidine--
Leporin (Aspergillus flavus)LepP (HR-PKS-NRPS)L-LeucineLepE (P450)LepE (Zn(II)₂Cys₆) [9]

Conserved features include:

  • Universal HR-PKS-NRPS architecture generating the core 2-pyridone scaffold
  • Trans-acting ER domains complementing the HR-PKS module in all characterized pathways [3] [9]
  • Divergent P450 activities: ApdE and TenA both catalyze ring expansions but exhibit distinct product specificities (ApdE produces dephenylated derivatives; TenA does not) [3]

Notably, the ten and dmb clusters lack dedicated pathway-specific regulators, instead relying on global regulators, while apd and lep clusters incorporate apdR-type Zn(II)₂Cys₆ factors directly within the cluster boundaries [9] [10]. This organizational difference may reflect evolutionary adaptation to different environmental triggers.

Properties

Product Name

Aspyridone A

IUPAC Name

3-[(2S,4S)-2,4-dimethylhexanoyl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C19H23NO4/c1-4-11(2)9-12(3)17(22)16-18(23)15(10-20-19(16)24)13-5-7-14(21)8-6-13/h5-8,10-12,21H,4,9H2,1-3H3,(H2,20,23,24)/t11-,12-/m0/s1

InChI Key

LIBKJCZUBOETPB-RYUDHWBXSA-N

Canonical SMILES

CCC(C)CC(C)C(=O)C1=C(C(=CNC1=O)C2=CC=C(C=C2)O)O

Isomeric SMILES

CC[C@H](C)C[C@H](C)C(=O)C1=C(C(=CNC1=O)C2=CC=C(C=C2)O)O

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